Product packaging for Gadoterate Meglumine(Cat. No.:CAS No. 92943-93-6)

Gadoterate Meglumine

Cat. No.: B3431781
CAS No.: 92943-93-6
M. Wt: 753.9 g/mol
InChI Key: RYHQMKVRYNEBNJ-BMWGJIJESA-K
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Description

Gadoterate meglumine, also known by its brand name Dotarem, is a gadolinium-based contrast agent (GBCA) used in scientific and preclinical magnetic resonance imaging (MRI) studies. Its primary research value lies in enhancing image clarity and diagnostic accuracy by altering the magnetic properties of water molecules in biological tissues. The mechanism of action is based on the paramagnetic properties of the gadolinium ion (Gd³⁺). When administered, this compound circulates through the extracellular space, where the gadolinium ion shortens the T1 and T2 relaxation times of nearby water protons. This effect significantly increases the signal intensity on T1-weighted images, making areas of contrast agent accumulation appear brighter and allowing for precise differentiation between normal and abnormal tissue structures in research models . A key feature of this compound is its high stability and safety profile. The gadolinium ion is tightly sequestered within a macrocyclic ligand (DOTA), which minimizes the risk of gadolinium dissociation and reduces potential toxicity compared to linear GBCAs . The compound exhibits favorable pharmacokinetics; it is hydrophilic, remains primarily in the extracellular space, and is rapidly eliminated from the system via renal excretion, with a short half-life of approximately 1.35 hours in preclinical models . In a research context, this compound is particularly valuable for: • Neuroimaging Research: Investigating lesions in the brain and spine in animal models. • Vascular Studies: Enabling detailed visualization of blood vessels and the identification of conditions like aneurysms and stenosis. • Organ and Musculoskeletal Analysis: Aiding in the assessment of abdominal organs, pelvic structures, and cardiac tissues . Product Identification: • CAS Number: 92943-93-6 • Molecular Formula: C₂₃H₄₂GdN₅O₁₃ • Molecular Weight: 753.86 g/mol • Synonyms: Gadolinium-DOTA meglumine, Dotarem Disclaimer: This product is intended for research use only and is not approved for human consumption, diagnostic use, or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H42GdN5O13 B3431781 Gadoterate Meglumine CAS No. 92943-93-6

Properties

CAS No.

92943-93-6

Molecular Formula

C23H42GdN5O13

Molecular Weight

753.9 g/mol

IUPAC Name

gadolinium(3+);hydron;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate

InChI

InChI=1S/C16H28N4O8.C7H17NO5.Gd/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);4-13H,2-3H2,1H3;/q;;+3/p-3/t;4-,5+,6+,7+;/m.0./s1

InChI Key

RYHQMKVRYNEBNJ-BMWGJIJESA-K

SMILES

CNCC(C(C(C(CO)O)O)O)O.C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

Isomeric SMILES

[H+].CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

Canonical SMILES

[H+].CNCC(C(C(C(CO)O)O)O)O.C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

Origin of Product

United States

Fundamental Coordination Chemistry and Molecular Structure of Gadoterate Meglumine

Chelate Ligand Design Principles: DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)

The DOTA ligand is a cornerstone of gadoterate's structure, providing a highly stable and inert cage for the toxic Gd³⁺ ion. nih.govpsu.edu Its design is based on pre-organization, where the ligand's structure is already well-suited for binding the metal ion before complexation occurs. mdpi.com

The DOTA ligand is built upon a 12-membered tetraaza macrocyclic ring (a cyclen). This ring structure provides inherent structural rigidity. researchgate.net In stable lanthanide complexes like Gd(DOTA)⁻, the macrocycle typically adopts a specific nih.gov conformation. researchgate.net This rigidity is a key factor in the slow dissociation rate of the complex. nih.gov The structure of the DOTA ligand can be further rigidified by adding substituents to the ring or the acetate (B1210297) arms, which can lock the macrocycle into a single conformation and prevent ring inversion. nih.govresearchgate.net This increased rigidity can enhance the kinetic inertness of the resulting complex. nih.govrsc.org

The coordination of the Gd³⁺ ion by the DOTA ligand results in two main isomers in solution: the square antiprism (SAP) and the twisted square antiprism (TSAP). researchgate.netrsc.org These conformers are in exchange, and their relative populations depend on factors like the specific lanthanide ion and ligand structure. researchgate.net For Gd(DOTA)⁻, the SAP isomer is the predominant form. rsc.org The two geometries are distinguished by the torsion angle between the plane of the four nitrogen atoms and the plane of the four oxygen atoms from the carboxylate groups. researchgate.net

The Gd³⁺ ion typically has a coordination number of nine. nih.gov The DOTA ligand is an octadentate chelator, meaning it binds to the gadolinium ion through eight donor atoms: the four nitrogen atoms of the macrocyclic ring and one oxygen atom from each of the four carboxylate pendant arms. nih.govnih.gov This leaves one coordination site on the Gd³⁺ ion available to be occupied by a water molecule. nih.govnih.gov The strong binding of all eight donor atoms to the central metal ion is crucial for the high stability of the complex. nih.govnih.gov The combination of four nitrogen and four oxygen donor atoms effectively sequesters the Gd³⁺ ion. nih.gov

Gadolinium(III) Ion Speciation within the Chelated Complex

Once the Gd³⁺ ion is chelated by the DOTA ligand, its interaction with the surrounding aqueous environment is highly controlled, which is fundamental to its function as a contrast agent.

The single, inner-sphere water molecule in the Gd(DOTA)⁻ complex is not static; it undergoes rapid exchange with the bulk water molecules of the surrounding solvent. mdpi.com This exchange is what allows the paramagnetic effect of the gadolinium ion to be transferred to the much larger pool of bulk water, enhancing the MRI signal. mdpi.com The rate of this water exchange (1/τₘ) is a critical parameter influencing relaxivity. rsc.org

In addition to the inner-sphere water molecule, water molecules in the second coordination sphere, which are not directly bonded to the Gd³⁺ but are in close proximity, also contribute to relaxivity. nih.govbayer.ca These second-sphere water molecules can form hydrogen bonds with the ligand's functional groups. rsc.org While the hydrophobic regions of the Gd(DOTA)⁻ complex are expected to repel second-sphere water molecules, hydrophilic modifications to the ligand can increase their number and decrease their distance to the metal center, thereby enhancing relaxivity. nih.gov Computational studies have shown that solvent effects and the rearrangement of the solvent shell are central in determining the water exchange rate for the different isomers of Gd(DOTA)⁻. genericcontrastagents.com

Thermodynamic Stability of the Gadoterate (B1198928) Complex

The stability of the gadoterate complex is paramount. It is described by both thermodynamic stability and kinetic inertness, which together ensure that the toxic Gd³⁺ ion remains safely encapsulated within the DOTA ligand in the body. psu.edunih.gov

Thermodynamic stability refers to the equilibrium state between the chelated complex and the dissociated free Gd³⁺ and ligand. nih.gov It is quantified by the thermodynamic stability constant (log Ktherm). Gadoterate (Gd-DOTA) possesses the highest thermodynamic stability among all commercially available GBCAs. nih.govnih.gov The conditional stability constant (log Kcond), which is measured at a physiological pH of 7.4, is also a critical measure. fda.gov High thermodynamic stability means the chelate has a very low tendency to release the gadolinium ion. nih.gov

Kinetic stability, or kinetic inertness, refers to the speed at which the dissociation of the complex occurs. nih.gov Gd(DOTA)⁻ is known to be exceptionally inert, meaning it dissociates and forms very slowly. psu.eduguerbet.com This high kinetic inertness is largely attributed to the rigid, pre-organized structure of the DOTA macrocycle. mdpi.comnih.gov The combination of extremely high thermodynamic stability and kinetic inertness makes gadoterate a highly robust and stable chelate. psu.edu

Interactive Data Table: Stability Constants of Gadoterate

Parameter Value Reference
Thermodynamic Stability Constant (log Ktherm) 25.6 fda.govnih.govnih.gov
Conditional Stability Constant (log Kcond at pH 7.4) 19.3 fda.govnih.govnih.gov
Dissociation Half-life (T1/2 at pH 1.0, 25°C) > 338 hours nih.gov

Conditional Stability Constants and pH Dependence

The stability of the gadoterate meglumine (B1676163) complex is a critical aspect of its chemical profile, quantitatively described by its stability constants. The thermodynamic stability constant (log Ktherm) represents the affinity of the ligand for the gadolinium ion (Gd³⁺) at equilibrium, independent of pH. For gadoterate, the log Ktherm is reported to be 25.6. fda.govguerbet.comhres.ca This high value indicates a very strong binding between the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) ligand and the Gd³⁺ ion. nih.govgoogle.com

However, in a biological context, the conditional stability constant (log Kcond) is a more relevant parameter as it accounts for the influence of physiological pH (typically 7.4). nih.govgoogle.com At this pH, protons compete with the gadolinium ion for the chelating sites of the ligand. nih.gov For gadoterate, the conditional stability constant (log Kcond) at pH 7.4 is 19.3. fda.govguerbet.comhres.ca While lower than the thermodynamic constant, this value is still indicative of a highly stable complex under physiological conditions. nih.gov

The stability of the gadoterate complex is maintained over a wide pH range. Studies have shown that the relaxivity of gadoterate meglumine, a property dependent on the integrity of the complex, remains unchanged from pH 1 to 10. researchgate.net This demonstrates the robustness of the chelate across a broad spectrum of acidic and basic environments. researchgate.net

Table 1: Thermodynamic and Conditional Stability Constants of Gadoterate
ParameterValueReference
Thermodynamic Stability Constant (log Ktherm)25.6 fda.govguerbet.comhres.ca
Conditional Stability Constant (log Kcond at pH 7.4)19.3 fda.govguerbet.comhres.ca

Factors Influencing Chelate Integrity and Metal Ion Retention

Several structural and environmental factors contribute to the exceptional integrity of the gadoterate chelate and its ability to retain the gadolinium ion.

Macrocyclic Structure: The primary factor is the macrocyclic nature of the DOTA ligand. researchgate.netfrontiersin.org Unlike linear chelating agents that wrap around the metal ion, the DOTA ligand forms a rigid, pre-organized cage-like structure that encapsulates the Gd³⁺ ion. nih.govfrontiersin.org This "cage effect" significantly enhances the stability of the complex by making the dissociation of the metal ion a much slower and less favorable process. researchgate.net The rigid structure of the macrocyclic ligand is crucial for the inertness of the complex. researchgate.net

Ionic Bonding: Gadoterate is an ionic complex. This characteristic contributes to its high stability compared to non-ionic gadolinium-based contrast agents (GBCAs), as the ionic bond is inherently stronger. appliedradiology.com

Environmental Competitors: In vivo, the gadolinium complex is exposed to various endogenous ions and ligands that could potentially compete for either the Gd³⁺ ion or the DOTA ligand. nih.gov Endogenous cations like zinc (Zn²⁺), copper (Cu²⁺), calcium (Ca²⁺), and iron (Fe³⁺) can compete with Gd³⁺ for the ligand. nih.govqeios.com Simultaneously, endogenous anions such as phosphate (B84403) and carbonate can compete for the free Gd³⁺ ion. nih.govrichtlijnendatabase.nl The high stability of the gadoterate complex makes it highly resistant to these competitive interactions, minimizing the release of free gadolinium.

Kinetic Inertness and Dissociation Pathways of the Gadoterate Complex

While thermodynamic stability describes the state of the complex at equilibrium, kinetic inertness refers to the rate at which this equilibrium is reached, or the speed of the dissociation reaction. nih.govrichardsemelka.com For GBCAs, which are eliminated from the body relatively quickly in subjects with normal renal function, the system does not have sufficient time to reach thermodynamic equilibrium. researchgate.netrsna.org Therefore, kinetic inertness is considered a more critical determinant of in vivo stability. richtlijnendatabase.nlmdpi.com A high kinetic stability means the dissociation rate is significantly slower than the body's elimination rate, resulting in a negligible release of free Gd³⁺ during its residence time. nih.gov Gadoterate, being a macrocyclic chelate, exhibits remarkable kinetic inertness. nih.govresearchgate.net

Mechanisms of Gadolinium(III) Dissociation from the Macrocyclic Chelate

The dissociation of Gd³⁺ from the DOTA ligand is an exceptionally slow process. researchgate.netresearchgate.net For macrocyclic complexes like gadoterate, the predominant pathway for dissociation is through a proton-assisted mechanism, even at neutral pH. mdpi.comrsc.org This process involves the protonation of a coordinated carboxylate oxygen atom, which is followed by a series of proton transfers that ultimately lead to the protonation of one of the nitrogen atoms in the cyclen ring. scispace.com This sequence of events weakens the coordination of the gadolinium ion, eventually leading to its release. In contrast, linear complexes are susceptible to dissociation through multiple pathways, including acid-catalyzed, metal-ion assisted, and ligand-assisted mechanisms, making them far less kinetically stable. mdpi.com

Comparative Kinetic Stability with Other Gadolinium Chelates

The kinetic stability of gadoterate is demonstrably superior when compared to other GBCAs, particularly those with linear chelating agents. Kinetic stability is often quantified by the dissociation half-life (t₁/₂) of the complex, typically measured under stressed conditions such as a highly acidic pH (e.g., pH 1.0). rsna.orgnih.gov Under these conditions, gadoterate exhibits a significantly longer dissociation half-life than other macrocyclic and all linear agents. For instance, at pH 1.0 and 25°C, the dissociation half-life of gadoterate was found to be 338 hours. rsna.org This is substantially longer than that of the macrocyclic agent gadobutrol (B1674391) (43 hours) and vastly greater than those of linear agents, which dissociate in seconds. appliedradiology.comrsna.org This highlights the exceptional kinetic inertness conferred by the ionic, macrocyclic structure of gadoterate. nih.gov

Table 2: Comparative Kinetic Stability (Dissociation Half-life) of Selected GBCAs
AgentLigand StructureDissociation Half-life (t1/2) at pH 1.0, 25°CReference
GadoterateMacrocyclic, Ionic338 hours rsna.org
GadobutrolMacrocyclic, Non-ionic43 hours rsna.org
Gadoteridol (B1662839)Macrocyclic, Non-ionic3.9 hours rsna.org
GadopiclenolMacrocyclic, Ionic20 days (480 hours) researchgate.net
Linear GBCAsLinear<5 seconds appliedradiology.comrsna.org

Transmetallation Processes with Endogenous Metal Ions

Transmetallation is a dissociation process where the gadolinium ion in the chelate is displaced by an endogenous metal ion, such as Zn²⁺, Cu²⁺, or Fe³⁺. qeios.comrichtlijnendatabase.nl This process is a significant concern for less stable GBCAs, as it can lead to the release of toxic, free Gd³⁺. researchgate.net The likelihood of transmetallation depends heavily on the kinetic stability of the gadolinium complex. richtlijnendatabase.nl

Due to its high kinetic inertness and thermodynamic stability, gadoterate is exceptionally resistant to transmetallation. researchgate.netnih.gov In vitro studies have demonstrated that gadoterate remains stable and does not undergo decomplexation in the presence of an excess of competing ligands or endogenous ions like zinc. nih.govresearchgate.net For example, no transmetallation was observed in plasma samples containing gadoterate and various forms of iron. researchgate.net This resistance to the exchange with endogenous metals is a key feature of the chemical stability of this compound. researchgate.netnih.gov

Advanced Synthetic Methodologies and Derivatization Strategies for Gadoterate Meglumine

Chemical Synthesis of DOTA Ligand Precursors

The synthesis of gadoterate (B1198928) meglumine (B1676163) begins with the preparation of its macrocyclic chelating agent, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). DOTA is a crucial precursor that provides a robust framework for encapsulating the gadolinium ion. nih.gov The synthesis of DOTA typically starts from cyclen (1,4,7,10-tetraazacyclododecane), which serves as the foundational macrocyclic ring. nih.gov

The alkylation of the nitrogen atoms on the cyclen ring is a key step. One common method involves the reaction of cyclen with an alkylating agent like chloroacetic acid or bromoacetic acid in an aqueous medium. nih.govjustia.com The reaction pH is carefully controlled, often maintained around 8-10 with the addition of a base such as sodium hydroxide (B78521), to facilitate the substitution of the amine protons with carboxymethyl groups. justia.com The temperature is also a critical parameter, with reactions often heated to around 80°C to drive the reaction to completion. justia.com

An alternative approach involves the use of protecting groups, such as the tris-tert-butyl ester of DOTA, which can be particularly useful in solid-phase synthesis of DOTA-functionalized peptides. nih.govgoogle.com However, for the bulk synthesis of DOTA for gadoterate meglumine production, direct alkylation of cyclen is a more common and cost-effective strategy. nih.gov The resulting crude DOTA is then subjected to purification steps to remove unreacted starting materials and byproducts. justia.com

Chelation and Complexation Reactions for Gadoterate Formation

The formation of the gadoterate complex involves the chelation of a gadolinium(III) ion by the DOTA ligand. This is followed by the formation of the meglumine salt. The process is carefully controlled to ensure the complete complexation of the gadolinium ion, as free Gd(III) is toxic. google.com

The reaction is typically carried out in an aqueous solution. rsc.org A gadolinium source, most commonly gadolinium(III) oxide (Gd₂O₃), is reacted with DOTA. rsc.orggoogle.com Meglumine is also added to the reaction mixture. rsc.org The stoichiometry of the reactants is crucial, with a slight excess of DOTA often used to ensure that all gadolinium ions are chelated. google.com The reaction mixture is heated, for instance to 40-50°C or 60°C, and stirred for a period of several hours to ensure the reaction goes to completion. googleapis.compatsnap.com The pH of the solution is a critical parameter and is typically adjusted to a range of 6.5 to 8.2. google.com

Optimization of Reaction Conditions for High Purity and Yields

Optimizing reaction conditions is paramount to achieving high purity and yields of this compound. Key parameters that are manipulated include temperature, reaction time, and pH. For instance, a two-step chelation process has been described where 80-95% of the required DOTA is added in a primary reaction with gadolinium oxide, followed by the addition of meglumine and then the remaining DOTA in a secondary chelation step to adjust the final pH to 7.2-7.7. google.com This method aims to produce a transparent and pure product without the need for extensive purification. google.com

Conventional thermal heating methods for the synthesis of the sodium salt of Gd-DOTA often require reaction times of 2 to 6.5 hours at temperatures of 90-100°C in water, resulting in yields of 83-95%. rsc.org The reaction to form this compound can be carried out at lower temperatures, for example 40-50°C, over 2-4 hours, with the pH maintained between 7 and 9. patsnap.com Another approach involves reacting DOTA, gadolinium oxide, and meglumine at 60°C overnight. googleapis.com The table below summarizes various reaction conditions reported for the synthesis of this compound and its intermediates.

ReactantsSolventTemperature (°C)TimepHYieldReference
Gd₂O₃, DOTA, MeglumineWater40-502-4 hours7-978.5% patsnap.com
Gd₂O₃, DOTA, MeglumineWater60Overnight~9Not specified googleapis.com
Gd-DOTA (sodium salt)Water90-1002-6.5 hoursNot specified83-95% rsc.org
Gd₂O₃, DOTA, Meglumine (Two-step)WaterNot specifiedNot specified7.2-7.7Not specified google.com

Environmentally Benign Synthetic Approaches (e.g., Ultrasound-Assisted Synthesis, Solvent-Free Methods)

In recent years, there has been a growing emphasis on developing greener synthetic methods that reduce environmental impact. For this compound synthesis, this includes the use of ultrasound-assisted synthesis and solvent-free or aqueous-based methods. rsc.orgrsc.orggoogle.com

Ultrasound-assisted synthesis has emerged as a promising environmentally friendly alternative to conventional heating methods. rsc.orgrsc.org This technique utilizes ultrasonic waves to promote the reaction, often leading to significantly shorter reaction times, higher yields, and improved purity without the need for organic solvents. rsc.orgrsc.org For example, the synthesis of this compound has been achieved with high yields in a much shorter time frame using ultrasound compared to traditional thermal methods. rsc.org In one reported procedure, DOTA and meglumine were suspended in water and sonicated for 3 minutes, followed by the addition of gadolinium(III) oxide and further sonication. rsc.org This method avoids organic solvents entirely, making the process cleaner and more sustainable. rsc.orgrsc.org

Solvent-free or "one-pot" processes have also been developed to streamline the synthesis and reduce waste. google.comgoogle.com These methods aim to carry out the complexation and salt formation in a single reaction vessel, followed by direct isolation of the product, thereby eliminating intermediate purification steps and the use of organic solvents. google.comgoogle.com Such processes not only increase efficiency and yield but also minimize the environmental footprint of the manufacturing process. google.com

MethodReactantsSolventReaction TimeYieldKey AdvantageReference
Ultrasound-AssistedDOTA, Meglumine, Gd₂O₃Water20 minutes (for Gd-DOTA derivative)85% (for Gd-DOTA derivative)Short reaction time, high yield, no organic solvent rsc.org
Conventional ThermalGd-DOTA (sodium salt)Water2-6.5 hours83-95%Established method rsc.org
Solvent-Free (One-Pot)DOTA, Gd₂O₃, MeglumineWaterNot specifiedNot specifiedEliminates organic solvents and intermediate purification google.comgoogle.com

Advanced Purification Techniques for this compound

The purification of both the DOTA ligand precursor and the final this compound product is critical to ensure the removal of impurities, particularly uncomplexed gadolinium and other metal ions, which can be toxic. Advanced purification techniques have been developed to meet the stringent purity requirements for pharmaceutical-grade this compound.

Electrodialysis for DOTA Purification

Electrodialysis is a membrane-based separation process that utilizes an electric potential to transport ions through ion-exchange membranes. google.commdpi.com This technique has been effectively employed for the purification of DOTA. justia.comgoogle.comacs.org It is particularly useful for removing inorganic salts, such as sodium chloride, which are byproducts of the DOTA synthesis. google.com

In this process, a solution of crude DOTA is passed through an electrodialysis cell containing alternating cation- and anion-selective membranes. justia.comgoogle.com Under the influence of an electric field, cations (like Na⁺) and anions (like Cl⁻) migrate through their respective selective membranes, leaving behind a purified DOTA solution. justia.comgoogle.com The pH during electrodialysis is an important parameter and is preferably maintained between 2 and 5. google.com This method can achieve a high degree of purification, yielding DOTA with very low levels of ionic impurities. justia.com The purified DOTA solution can then be used directly in the synthesis of this compound. justia.comgoogle.com

ParameterValue/RangePurposeReference
TechniqueElectrodialysisPurification of DOTA ligand justia.comgoogle.com
Target ImpuritiesInorganic salts (e.g., NaCl)To obtain high-purity DOTA google.com
Operating pH2 - 5 (preferably 4)Optimize ion removal google.com
OutcomeDOTA solution with minimal ionic impurities (e.g., Na+ < 0.008%)Ready for complexation reaction justia.comgoogle.com

Recrystallization and Spray Drying for Final Product Isolation

After the synthesis of this compound, the final product must be isolated in a solid, stable, and highly pure form. Recrystallization and spray drying are two common techniques used for this purpose. google.compatsnap.com

Recrystallization is a traditional purification method that involves dissolving the crude product in a suitable solvent system at an elevated temperature and then allowing it to cool, which causes the desired compound to crystallize out, leaving impurities behind in the solution. patsnap.com For this compound, a mixture of methanol (B129727) and water has been used as the solvent system for recrystallization. patsnap.com The crude product is dissolved in methanol, water is added, and the solution is cooled to induce crystallization, yielding a product with high purity. patsnap.com

Spray drying is a more modern and efficient technique for isolating the final product. google.com It involves atomizing a solution of this compound into a hot gas stream, which rapidly evaporates the solvent and produces a dry powder. google.com This method is particularly advantageous as it is a continuous process that can be scaled up for industrial production and allows for precise control over particle size and morphology. google.com The inlet and outlet air temperatures are critical parameters in spray drying. For this compound, typical inlet air temperatures range from 160-200°C, with an outlet temperature of 90-120°C. google.com Spray drying can directly produce a high-purity final product with a high yield (97-99%) without the need for organic solvents in the final isolation step. google.com

TechniqueKey ParametersOutcomeReference
RecrystallizationSolvent: Methanol/Water; Cooling to 5-10°CCrystalline powder with high purity (e.g., 99.6%) patsnap.com
Spray DryingInlet Air Temp: 160-200°C; Outlet Air Temp: 90-120°CHigh-purity powder with high yield (97-99%) google.com

Rational Design and Synthesis of this compound Derivatives

The rational design of this compound derivatives involves a targeted approach to modify its molecular structure to achieve desired physicochemical and biological properties. acs.orgresearchgate.netnih.gov This strategy is underpinned by a thorough understanding of the relationship between the structure of the gadolinium complex and its performance as an MRI contrast agent.

Ligand Modification for Altered Physicochemical Properties (e.g., Hydrophilicity, Molecular Volume)

The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) ligand is the cornerstone of this compound's high stability. mdpi.compatsnap.com Modifications to this macrocyclic structure are a key strategy for tuning the agent's properties. pdx.edu

Hydrophilicity: The hydrophilicity of a contrast agent influences its biodistribution and excretion pathways. Increasing the hydrophilicity can enhance its water solubility and promote rapid renal clearance. This can be achieved by introducing polar functional groups, such as hydroxyl or carboxyl groups, onto the DOTA ligand. For instance, the substitution of one of the carboxylate arms with a hydroxyl-containing group can increase the hydrophilicity of the resulting complex. nih.gov

Molecular Volume: The molecular volume of a contrast agent is a critical determinant of its rotational correlation time, which in turn affects its relaxivity (the measure of its efficiency in enhancing the relaxation rates of water protons). researchgate.net By increasing the molecular volume, the rotational motion of the gadolinium complex is slowed, leading to a potential increase in relaxivity. dur.ac.uk This can be accomplished by attaching bulky side chains or by creating larger, more rigid ligand frameworks. pdx.edu For example, introducing substituents on the macrocyclic ring can increase steric bulk and create a more rigid structure. mdpi.com

Research has explored the impact of various ligand modifications on these properties. The table below summarizes key findings from studies on DOTA-based gadolinium complexes.

Modification Strategy Effect on Physicochemical Properties Impact on Relaxivity Reference
Introduction of hydrophilic residuesIncreased hydrophilicityPotential for increased relaxivity due to enhanced second-sphere water interactions umons.ac.be
Increasing the length of lateral chainsDecreased water residence timeAltered relaxivity researchgate.net
Substitution on the tetraaza ringIncreased steric hindrance and reduced ring mobilityPotential for optimized rotational correlation time and increased relaxivity pdx.edu

Table 1: Effects of Ligand Modification on DOTA-based Gadolinium Complexes

Conjugation with Macromolecular Scaffolds (e.g., Dendrimers) for Mechanistic Probing

To further enhance the efficacy of this compound and to probe the mechanisms of contrast enhancement, researchers have explored its conjugation to macromolecular scaffolds like dendrimers. stanford.eduresearchgate.net Dendrimers are highly branched, well-defined macromolecules with a large number of surface functional groups, making them ideal carriers for multiple gadolinium chelates. mdpi.com

A study by Noorin et al. (2021) described the creation of a second-generation linear globular dendrimer based on this compound. This nanoscale dendrimer was found to have low toxicity. mdpi.com

Macromolecular Scaffold Number of Gd Chelates Effect on Relaxivity (r1) Reference
G5-PAMAM Dendrimer96Increased from 10.8 to 24.0 mM⁻¹s⁻¹ (pH-dependent) nih.gov
G4 Dendrimer30Higher than analogous post-metal incorporation method (26.9 vs. 13.9 mM⁻¹s⁻¹) science.gov

Table 2: Relaxivity Enhancement of Gadoterate Derivatives upon Conjugation to Dendrimers

Relaxivity Mechanisms and Theoretical Modeling of Gadoterate Meglumine

Solomon-Bloembergen-Morgan (SBM) Theory Applied to Gadoterate (B1198928) Relaxivity

The theoretical framework for understanding the paramagnetic relaxation enhancement provided by agents like Gadoterate Meglumine (B1676163) is the Solomon-Bloembergen-Morgan (SBM) theory. researchgate.netnih.gov This theory describes the contributions to relaxivity from structural and dynamic parameters of the contrast agent. researchgate.net The inner-sphere contribution, which is a major component of the total relaxivity, is particularly well-described by the SBM equations. nih.govumons.ac.be According to the theory, key factors influencing relaxivity include the number of inner-sphere water molecules (q), the residence lifetime of these water molecules (τM), the rotational correlation time of the complex (τR), and the electronic relaxation times of the Gd³⁺ ion (T1e, T2e). researchgate.netnih.gov

Table 1: Key Physicochemical Parameters for Gadoterate Meglumine

Parameter Description Typical Value Reference(s)
q Number of inner-sphere water molecules 1 nih.gov
τM Residence lifetime of inner-sphere water 122 ns nih.gov
kex Water exchange rate (1/τM) ~8.2 x 10⁶ s⁻¹ nih.gov
τR Rotational correlation time ~60-80 ps unito.it

| rGdH | Gd³⁺-H distance (inner-sphere) | ~3.1 Å | umons.ac.bersc.org |

The inner-sphere relaxation mechanism involves a single water molecule (q=1 for Gadoterate) directly coordinated to the Gd³⁺ ion. nih.govnih.gov The relaxation enhancement experienced by this water molecule is transferred to the bulk solvent via a chemical exchange process. nih.gov The rate of this exchange is critical and is characterized by two related parameters: the mean residence lifetime of the coordinated water molecule (τM) and the water exchange rate (kex), where kex = 1/τM. pageplace.de

For this compound, which is based on the Gd-DOTA complex, the water exchange is relatively slow compared to the theoretical optimum for maximizing relaxivity. nih.govunito.it The τM for Gadoterate has been reported to be approximately 122 ns. nih.gov SBM theory predicts that for a Gd³⁺ complex to achieve its highest potential relaxivity, the optimal τM is around 10 ns (at 1.5T). mriquestions.com The longer residence time in DOTA-based agents means that the water exchange rate can become a limiting factor for relaxivity, especially as the molecular tumbling slows down. unito.it This suboptimal water exchange rate is attributed to the stable, nine-coordinate square antiprismatic (SAP) geometry that Gd-DOTA predominantly adopts in solution. unito.it

Slowing the molecular tumbling (increasing τR) is a common strategy to enhance relaxivity. researchgate.netscispace.com However, for small molecules, the relationship is complex and field-dependent. At lower magnetic fields, relaxivity is generally proportional to τR, but at the higher fields used in modern MRI, the opposite can be true. researchgate.net The τR for small GBCAs like gadoterate is in the range of 60-80 picoseconds. unito.it This rapid tumbling limits the achievable relaxivity compared to the theoretical maximum. nih.gov Strategies to increase τR often involve binding the Gd³⁺ complex to larger molecules like proteins or dendrimers, but this is not an intrinsic feature of this compound's mechanism. scispace.comnih.gov

The relaxation of the electron spin of the Gd³⁺ ion itself also contributes to the fluctuating magnetic fields that relax nearby water protons. These processes are characterized by the longitudinal (T1e) and transverse (T2e) electronic relaxation times. umons.ac.bemri-q.com The electronic relaxation rates (1/T1e, 1/T2e) are dependent on the magnetic field strength and are modulated by transient distortions of the complex's coordination geometry caused by solvent collisions or molecular vibrations. stanford.edumri-q.com

Influence of Environmental Parameters on Relaxivity

The efficacy of this compound as a contrast agent is influenced by its surrounding physicochemical environment. Parameters such as temperature and pH can affect the molecular dynamics and interactions that govern its relaxivity.

Temperature Dependence of Longitudinal Relaxivity

The longitudinal relaxivity (r1) of this compound demonstrates a distinct relationship with temperature. Research shows that as the temperature decreases, the longitudinal relaxivity of this compound increases. umons.ac.beresearchgate.net This inverse relationship indicates that its relaxivity is not constrained by the water residence time within the studied temperature range, which is a characteristic of agents with fast water exchange. umons.ac.beresearchgate.net This behavior is consistent with the general principles of paramagnetic relaxation, where lower temperatures can lead to slower molecular tumbling, thereby enhancing relaxivity. researchgate.net

Measurements have been conducted at various magnetic field strengths and at physiological temperature (37°C or 310 K) to provide clinically relevant data. uzh.chnih.gov The relaxivity values are known to be dependent on extrinsic factors, including the magnetic field strength and the temperature at which they are measured. researchgate.netmriquestions.com

Table 1: Longitudinal Relaxivity (r1) of this compound in Human Plasma at 37°C

Magnetic Field Strength (Tesla) r1 Relaxivity [L/(mmol·s)] Source
1.5 T 3.32 ± 0.13 nih.gov
3.0 T 3.00 ± 0.13 nih.gov
7.0 T 2.84 ± 0.09 nih.gov

pH Stability of Relaxivity Profile

This compound exhibits high stability in its relaxivity profile across a broad range of pH values. Studies have demonstrated that the longitudinal relaxivity of this compound remains constant and unchanged, within experimental error, over a pH range of 1 to 10. umons.ac.beresearchgate.net This stability is crucial, ensuring that the agent maintains its efficacy and safety profile in various physiological and pathological conditions where local pH might vary. umons.ac.beresearchgate.net The consistent relaxivity around the neutral pH of the body is a key feature. umons.ac.be Above a pH of 10, a decrease in relaxivity has been observed, which is attributed to the competitive binding of hydroxide (B78521) ions (OH⁻) for coordination with the Gadolinium (III) ion. umons.ac.be In environmental condition studies, the complex also showed stability in a pH range of 6 to 10. researchgate.net

Table 2: pH Stability of this compound Longitudinal Relaxivity

pH Range Relaxivity Profile Source
1 - 10 Stable and unchanged umons.ac.beresearchgate.net
> 10 Decreases umons.ac.be

Optimization Strategies for Intrinsic Relaxivity Enhancements

The intrinsic relaxivity of a gadolinium-based contrast agent is not a fixed property but can be optimized through strategic chemical design. The primary factors governing relaxivity, as described by the Solomon-Bloembergen-Morgan (SBM) theory, include the number of inner-sphere water molecules (hydration number, q), the residence lifetime of these water molecules (τm), and the rotational correlation time of the complex (τR). nih.govresearchgate.net

Modulation of Water Exchange Rates and Hydration Number

The water exchange rate (k_ex = 1/τm), which describes how rapidly the inner-sphere water molecule exchanges with bulk water, is another critical parameter. nih.gov For small, rapidly tumbling molecules like this compound, relaxivity is not highly sensitive to the water exchange rate over a wide range of values. nih.gov However, this parameter becomes critically important for larger, slower-tumbling macromolecules designed for high relaxivity. nih.gov In such cases, an optimal water residence lifetime (τm) of approximately 10 to 30 nanoseconds is required to achieve maximum r1 relaxivity. google.com The water exchange rate for Gadoterate (Gd-DOTA) is slower than that of linear agents like Gd-DTPA and Gd-BOPTA. google.com

Engineering Molecular Flexibility and Rotational Dynamics

The rotational correlation time (τR), which is a measure of the tumbling rate of the molecule in solution, is a key determinant of relaxivity. researchgate.netgoogle.com Slowing this tumbling rate (i.e., increasing τR) enhances the efficiency of the relaxation process and thus increases r1 relaxivity. nih.govgoogle.com This is a major avenue for optimizing contrast agents. nih.gov

Computational and Theoretical Studies of Gadoterate Meglumine

Molecular Dynamics (MD) Simulations

Classical molecular dynamics simulations have been instrumental in elucidating the dynamic properties of gadoterate (B1198928) meglumine (B1676163), offering atomic-level resolution of its behavior in aqueous solutions. nih.gov These simulations rely on force fields specifically adapted for gadolinium(III) polyaminocarboxylate complexes. nih.govepfl.ch

Investigation of Internal Mobility and Conformational Dynamics

The [Gd(DOTA)(H₂O)]⁻ complex exists predominantly in a square antiprismatic (SAP) geometry in aqueous solution, which accounts for over 80% of the population. acs.org A less populated twisted square antiprismatic (TSAP) isomer also exists. researchgate.net These isomers can interconvert, and their relative populations are influenced by factors like temperature and the specific lanthanide ion. researchgate.net The rigidity of the DOTA macrocycle suppresses extensive ring flipping, which is more prevalent in more flexible acyclic chelates. researchgate.net This conformational stability is a key feature of gadoterate meglumine.

Modeling of Water Exchange Processes at the Metal Center

The exchange of the water molecule coordinated to the gadolinium ion is a critical determinant of the contrast agent's efficiency. MD simulations, including advanced techniques like transition path sampling and potential of mean force calculations, have been employed to model this process. rsc.org These studies have shown that the water exchange mechanism is complex and influenced by the isomeric form of the complex. rsc.org

The water exchange rate (kex) for [Gd(DOTA)(H₂O)]⁻ has been determined to be (4.8 ± 0.4) x 10⁶ s⁻¹ at 298 K. researchgate.net This corresponds to a bound-water lifetime (τM) of approximately 210 nanoseconds. researchgate.net The exchange process occurs through a dissociative mechanism. researchgate.net Simulations have highlighted that solvent effects, rather than just the binding energy of the water molecule, play a central role in determining the exchange rate. rsc.org The two primary isomers, SAP and TSAP, exhibit markedly different water exchange rates, with the TSAP isomer showing a rate that can be two orders of magnitude faster than the SAP isomer. researchgate.net

Water Exchange Parameters for Gd(III) Complexes
ComplexIsomerWater Exchange Rate (kex) at 298K (s-1)Bound Water Lifetime (τM) at 298K (ns)
[Gd(DOTA)(H₂O)]-Overall(4.8 ± 0.4) x 106researchgate.net~210 researchgate.net
[Gd{dota-bis(amide)}]M (SAP-like)-1400-2400 researchgate.net
m (TSAP-like)-3-14 researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, including density functional theory (DFT), provide a deeper understanding of the electronic properties of the Gd(III)-DOTA complex, which are not accessible through classical MD simulations. ornl.govrsdjournal.orgarxiv.org

Electronic Structure Analysis of the Gd(III)-DOTA Complex

DFT studies have been used to analyze the nature of the bonds between the gadolinium ion and the coordinating atoms of the DOTA ligand and the inner-sphere water molecule. nih.govacs.org These calculations help in understanding the strength of the Gd-O(water) bond, which is directly related to the water exchange rate. nih.gov Analysis of the electron density (ρBCP) and the electron localization function (ELF) at the bond critical points indicates that the strength of the Ln-O(water) bonds for DOTA complexes is influenced by the isomeric form (major 'M' vs. minor 'm'). nih.gov Specifically, the Gd-O(water) bond is weaker in the 'm' isomer, which corresponds to the TSAP geometry, leading to a faster water exchange rate. nih.gov

Furthermore, electronic structure calculations are essential for understanding the zero-field splitting (ZFS) of the Gd(III) ion's electronic spin states. rsc.orgscispace.com The ZFS is a critical parameter influencing the electronic relaxation, which in turn affects the relaxivity of the complex. epfl.chrsc.org The rhombic ZFS parameter E is found to be zero for [Gd(DOTA)(H₂O)]⁻, reflecting the axial symmetry of the complex. scispace.com

Parametrization Strategies for Lanthanide Complexes in Force Fields

A significant challenge in simulating lanthanide complexes like this compound is the development of accurate force fields. nih.govacs.orgambermd.org Quantum chemical calculations are indispensable for this parametrization process. acs.orgresearchgate.net The parameters for the interactions between the Gd(III) ion and the ligand's donor atoms are often determined by fitting an empirical potential to an ab initio potential energy surface (PES) calculated at the quantum mechanical level, for example, using the restricted Hartree-Fock (RHF) method. acs.orgresearchgate.net

Theoretical Prediction of Physicochemical Parameters

The prediction of physicochemical parameters through computational modeling is a cornerstone of modern drug and contrast agent design. For this compound, these studies focus on two critical aspects: its stability, which relates to the retention of the potentially toxic gadolinium ion within its chelate, and its relaxivity, the measure of its effectiveness in enhancing MRI signals.

Calculation of Thermodynamic and Kinetic Stability Profiles

The stability of a gadolinium chelate is paramount and is described by two key concepts: thermodynamic stability and kinetic inertness. Thermodynamic stability refers to the equilibrium state of the complex, indicating the inherent strength of the bond between the gadolinium ion (Gd³⁺) and the DOTA ligand. Kinetic inertness, on the other hand, describes the rate at which the complex dissociates. A high kinetic inertness is crucial, as it determines the likelihood of gadolinium release during the agent's residence time in the body. mdpi.comnih.gov

Computational methods, such as molecular mechanics and Density Functional Theory (DFT), are employed to predict these stability profiles. nih.govunife.it Molecular mechanics calculations can assess the fit between the Gd³⁺ ion and the binding cavity of the DOTA ligand. These models have shown a reasonable agreement with experimental thermodynamic stability constants (log K). nih.gov DFT studies offer a quantum mechanical approach to understanding the electronic structure and bonding within the complex, which can provide deeper insights into stability. unife.it

While specific ab initio computational studies detailing the predicted stability constants for this compound are not widely available in public literature, the experimentally determined values provide a benchmark for theoretical models. The macrocyclic and ionic nature of this compound contributes to its high stability. nih.govresearchgate.netdrugbank.com

Table 1: Experimentally Determined Stability Data for Gadoterate

Parameter Value Description
Thermodynamic Stability (log Ktherm) 25.6 Represents the absolute stability constant, indicating a very strong complex. nih.gov
Conditional Stability (log Kcond at pH 7.4) 19.3 Reflects the stability under physiological pH conditions. unt.edu

| Kinetic Stability (Dissociation Half-life at pH 1.2, 37°C) | 4 ± 0.5 days | Indicates a slow rate of dissociation even under highly acidic conditions. nih.gov |

These high stability values, particularly its long dissociation half-life, distinguish this compound from linear chelates, which can dissociate on a scale of seconds under similar conditions. nih.govguerbet.com The goal of computational studies is to build models that can accurately reproduce these values from the ground up, based solely on the molecular structure.

Prediction of Relaxivity Parameters Based on Molecular Structure

The efficacy of an MRI contrast agent is quantified by its relaxivity (r₁), which is its ability to shorten the T₁ relaxation time of water protons. The theoretical basis for understanding and predicting relaxivity is the Solomon-Bloembergen-Morgan (SBM) theory. nih.govpnas.orgpnas.org According to the SBM equations, relaxivity is primarily influenced by several molecular parameters:

q : The number of water molecules directly coordinated to the Gd³⁺ ion in the inner sphere. For this compound, q=1. nih.gov

τM : The residence lifetime of these inner-sphere water molecules.

τR : The rotational correlation time, which describes how quickly the molecule tumbles in solution.

rGdH : The distance between the Gd³⁺ ion and the protons of the inner-sphere water molecule.

Computational methods, particularly molecular dynamics (MD) simulations, are instrumental in predicting these parameters. acs.orgchimia.ch MD simulations model the movement of every atom in the this compound molecule and surrounding water over time, governed by a set of force fields. From these simulations, it is possible to calculate the rotational correlation time (τR) and analyze the dynamics of water exchange to estimate τM. acs.orgchimia.ch

The relationship between these parameters and relaxivity is complex. For small, rapidly tumbling molecules like this compound, relaxivity is largely limited by the rotational correlation time (τR). nih.gov Slower tumbling leads to higher relaxivity. nih.gov MD simulations can explore how modifications to the molecular structure might affect its size and shape, and therefore its tumbling rate, providing a pathway for the rational design of agents with higher relaxivity. acs.org

While comprehensive studies detailing the full de novo prediction of this compound's relaxivity from its structure are scarce, the theoretical framework is well-established. The known relaxivity of gadoterate serves as a validation target for these computational models.

Table 2: Key Parameters Influencing Relaxivity and Experimental Values for this compound

Parameter Typical Value/Range for Gadoterate Role in Relaxivity Prediction
Relaxivity (r₁) at 1.5 T, 37°C ~3.4 - 3.8 L/mmol·s The target value for theoretical prediction, confirming the accuracy of the computational model.
Rotational Correlation Time (τR) ~122 ps A key dynamic parameter predicted by MD simulations; slower tumbling generally increases relaxivity. pnas.org
Water Residence Lifetime (τM) ~229 ns Predicted via computational analysis of water exchange dynamics; must be optimized for efficient relaxation enhancement. pnas.org

| Hydration Number (q) | 1 | A fundamental structural parameter; relaxivity is directly proportional to q. nih.gov |

By refining the force fields and computational methods used in these simulations, researchers aim to create models that can predict not only the properties of existing agents like this compound but also to design future contrast agents with enhanced efficacy and safety profiles. arxiv.orgresearchgate.net

Advanced Analytical and Spectroscopic Characterization of Gadoterate Meglumine

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) Relaxometry

The primary mechanism of action for gadoterate (B1198928) meglumine (B1676163) is the shortening of T1 and T2 relaxation times of nearby water protons, a property derived from the paramagnetic nature of the Gd³⁺ ion. patsnap.comnih.gov Relaxometry studies, employing NMR and EPR, are fundamental to quantifying this effect.

Relaxivity (r) is a measure of a contrast agent's efficiency in enhancing the relaxation rates of water protons and is expressed in units of mM⁻¹s⁻¹. The longitudinal (r1) and transverse (r2) relaxivities are determined by measuring the relaxation rates (R1 = 1/T1 and R2 = 1/T2) of aqueous solutions containing varying concentrations of the gadolinium complex.

Studies have calculated the r1 relaxivities of gadoterate meglumine (Gd-DOTA) and other GBCAs in human whole blood at 37°C across different magnetic field strengths relevant to clinical MRI. uzh.ch The results show a dependency on field strength. uzh.chnih.gov For this compound, the r1 values were found to be 3.9 ± 0.2 mM⁻¹s⁻¹ at 1.5 T, 3.4 ± 0.4 mM⁻¹s⁻¹ at 3 T, and 2.8 ± 0.4 mM⁻¹s⁻¹ at 7 T. uzh.ch Other research conducted in human plasma at 37°C reported slightly different relaxivity values. wisc.edu

Below is an interactive data table summarizing the relaxivity values for this compound in different media and at various magnetic field strengths.

The efficacy of a gadolinium-based contrast agent is not only dependent on its relaxivity but also on the kinetics of water exchange between the gadolinium coordination sphere and the bulk solvent. For this compound, one water molecule is directly coordinated to the Gd³⁺ ion, and its rapid exchange with surrounding water molecules is crucial for the T1 relaxation enhancement.

The macrocyclic DOTA ligand provides high kinetic stability, which minimizes the release of the toxic free Gd³⁺ ion. researchgate.netnih.gov This kinetic inertness is a key characteristic that distinguishes macrocyclic agents like this compound from linear agents. nih.gov The rate of water exchange (k_ex) is a critical parameter. While a very slow exchange rate would limit the agent's effectiveness, an optimal exchange rate ensures efficient relaxation of a large number of water protons over time. The water exchange mechanism for some gadolinium complexes has been determined to be an interchange associative (Ia) pathway. nih.gov The high stability of the this compound complex ensures that the beneficial water exchange occurs without significant dissociation of the gadolinium ion from its chelate. researchgate.net

Hyphenated Chromatography-Mass Spectrometry Techniques

Hyphenated techniques that couple the separation power of liquid chromatography with the specificity and sensitivity of mass spectrometry are invaluable for the speciation analysis of this compound.

HPLC-ICP-MS is a powerful technique for identifying and quantifying the different forms of an element present in a sample. spectroscopyonline.com In the context of this compound, it is used to separate the intact gadolinium chelate from potential degradation products or free Gd³⁺. nih.gov This "speciation analysis" is critical for understanding the stability of the contrast agent in biological and environmental systems.

The methodology typically involves a liquid chromatography system to separate the species, which are then introduced into an inductively coupled plasma source that atomizes and ionizes all gadolinium-containing molecules. The mass spectrometer then detects the gadolinium isotopes (e.g., ¹⁵⁸Gd), providing highly sensitive and element-specific quantification. nih.gov For example, size-exclusion chromatography (SEC) coupled with ICP-MS has been used to analyze residual gadolinium in tissues. nih.gov In studies on rats administered gadoterate, this technique revealed that the water-soluble gadolinium present in the brain was exclusively in the form of the intact contrast agent. nih.gov The detection limits for such methods are exceptionally low, often in the range of nanograms per milliliter (ng/mL) or nanomolar (nM) concentrations. researchgate.netresearchgate.net

While HPLC-ICP-MS provides elemental quantification, HPLC-ESI-MS offers molecular information. This technique is used to confirm the identity of the species separated by HPLC. After separation, the eluent is introduced into an electrospray ionization source, which generates intact molecular ions of the analytes without significant fragmentation. The mass spectrometer then measures the mass-to-charge ratio of these ions.

HPLC-ESI-MS has been used to confirm the identity of the major peaks detected by HPLC-ICP-MS analysis of this compound solutions. researchgate.net The analysis would typically identify the molecular ion corresponding to the gadoterate complex, confirming its structural integrity. researchgate.net This technique is also crucial for identifying potential metabolites or degradation products by detecting their unique molecular weights. nih.gov

Advanced Spectroscopic and Microscopic Methods

Beyond relaxometry and chromatography-mass spectrometry, a suite of other spectroscopic techniques is employed in the comprehensive characterization of pharmaceutical compounds like this compound, particularly in the solid state. These methods provide information on the material's structure, composition, and purity.

Infrared (IR) and Raman Spectroscopy : These vibrational spectroscopy techniques are used to characterize the molecular structure of the active pharmaceutical ingredient and its interactions. Fourier Transform Infrared (FT-IR) spectroscopy, for instance, can provide a detailed fingerprint of the compound by identifying its functional groups. nih.gov

Solid-State NMR Spectroscopy : This technique provides detailed information about the local atomic environment in the solid drug substance, which is useful for identifying different polymorphic forms and characterizing the solid-state structure. nih.gov

X-ray Diffraction (XRD) : XRD is a primary method for determining the crystal structure of solid materials, providing fundamental information about the three-dimensional arrangement of atoms in the this compound salt.

UV-Visible (UV-Vis) Spectroscopy : This technique measures the absorption of light in the ultraviolet and visible regions and is often used for quantitative analysis of the compound in solution.

These advanced methods contribute to a complete physicochemical profile of this compound, ensuring its quality and consistency as a pharmaceutical product. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a molecular "fingerprint," offering valuable insights into the chemical structure of the compound.

In the analysis of this compound, the FT-IR spectrum is a composite of the vibrations of its two constituent ions: the gadoterate macrocyclic chelate and the meglumine cation. The gadoterate component is characterized by the presence of carboxylate groups coordinated to the gadolinium ion. The coordination of the carboxylate groups to the gadolinium ion typically results in a shift of the carbonyl (C=O) stretching vibrations compared to the free carboxylic acid. The meglumine component contributes a complex series of absorption bands arising from its multiple hydroxyl (-OH) groups and the secondary amine (-NH-) group.

Key Research Findings:

While a specific, comprehensive FT-IR spectrum for this compound is not widely available in public literature, the expected characteristic absorption bands can be inferred from the known functional groups of gadoteric acid and meglumine. The interaction between the carboxylate groups of the DOTA ligand and the gadolinium ion is a key feature. Studies on similar metal-carboxylate complexes show that the strong absorption band of the C=O group in the deprotonated carboxylate function is a significant indicator of this coordination. For instance, research on other gadolinium complexes has demonstrated the disappearance of the carbonyl vibration of the free acid and the appearance of new peaks characteristic of the Gd-O linkage. researchgate.net

Table 1: Predicted Characteristic FT-IR Absorption Bands for this compound

Wave Number (cm⁻¹) Functional Group Component Vibration Type
~3600-3200 O-H Meglumine Stretching (broad)
~3300 N-H Meglumine Stretching
~2950-2850 C-H Gadoterate & Meglumine Stretching
~1650-1550 C=O Gadoterate (carboxylate) Asymmetric Stretching
~1450-1300 C=O Gadoterate (carboxylate) Symmetric Stretching
~1200-1000 C-O, C-N Gadoterate & Meglumine Stretching

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Analysis

Scanning Electron Microscopy (SEM) is a technique that provides high-resolution images of the surface topography of a sample by scanning it with a focused beam of electrons. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), it becomes a powerful tool for elemental analysis. The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The EDS detector analyzes these X-rays to identify the elemental composition of the sample. wikipedia.org

For this compound, SEM would be employed to visualize the morphology of the solid compound, such as its crystal shape and size distribution. EDS analysis would then confirm the presence of the expected elements: carbon (C), nitrogen (N), oxygen (O), and gadolinium (Gd). This is particularly useful for confirming the purity and elemental integrity of the compound.

Detailed Research Findings:

Table 2: Expected Elemental Composition of this compound (C₂₃H₄₂GdN₅O₁₃) from EDS Analysis

Element Symbol Atomic Number (Z) Expected Presence
Carbon C 6 Yes
Nitrogen N 7 Yes
Oxygen O 8 Yes

X-ray Diffraction (XRD) and Atomic Force Microscopy (AFM) for Morphological and Structural Characterization

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystalline material. By irradiating a sample with X-rays and measuring the angles and intensities of the diffracted beams, a unique diffraction pattern is generated. This pattern provides information about the crystal lattice, allowing for the identification of the crystalline phase and the determination of its structure.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface. It works by scanning a sharp tip over the surface and measuring the forces between the tip and the sample. AFM can be used to characterize the surface topography, roughness, and other physical properties at the nanoscale.

Detailed Research Findings:

Specific XRD patterns and AFM images for this compound are not widely published. However, XRD analysis of meglumine and its salts has been reported, showing characteristic diffraction peaks that can be used for identification. For example, the diffraction peaks for meglumine have been reported at 2θ values of 8.93°, 9.71°, 12.44°, 17.29°, 17.92°, 19.50°, and 21.95°. researchgate.net The crystal structure of meglumine diatrizoate has also been determined using X-ray powder diffraction data. osti.gov An XRD analysis of this compound would be expected to produce a unique pattern reflecting its specific crystalline structure, which would differ from that of its individual components.

AFM, while not providing direct structural information in the same way as XRD, would be valuable for characterizing the surface morphology of solid this compound. It could reveal details about crystal growth, surface defects, and the size and shape of nanoparticles if the compound is formulated in that manner.

Energy-Filtered Transmission Electron Microscopy (EF-TEM) for Subcellular Localization of Gadolinium in Preclinical Models

Energy-Filtered Transmission Electron Microscopy (EF-TEM) is a sophisticated imaging technique that combines the high spatial resolution of transmission electron microscopy with the elemental analysis capabilities of electron energy loss spectroscopy (EELS). This allows for the generation of element-specific maps, revealing the distribution of particular elements within a sample at the subcellular level.

Detailed Research Findings:

EF-TEM has been instrumental in investigating the in vivo distribution of gadolinium following the administration of gadolinium-based contrast agents in preclinical models. A significant study compared the dermal retention of gadolinium in a rat model of nephrogenic systemic fibrosis after the administration of a linear gadolinium chelate (gadodiamide) and the macrocyclic chelate, this compound.

The study found that after the administration of gadodiamide (B1674392), an electron-dense material containing gadolinium was detected within the extracellular matrix, associated with collagen fibrils, and also as intracellular fragments within fibroblasts. In stark contrast, following the administration of this compound under the same experimental conditions, the presence of gadolinium was not detected in the skin. researchgate.net This suggests a much lower tendency for gadolinium to be retained in tissues when administered as the highly stable macrocyclic chelate, this compound. researchgate.net These findings highlight the importance of the chelate's structure in determining the in vivo fate of the gadolinium ion.

Preclinical and in Vitro/ex Vivo Mechanistic Studies of Gadoterate Interactions

In Vitro Stability Assessments in Biologically Relevant Media

The stability of gadolinium-based contrast agents (GBCAs) is a critical factor, and gadoterate (B1198928) meglumine (B1676163) is recognized for its high stability, largely attributed to its macrocyclic and ionic structure. nih.govdrugbank.comgenericcontrastagents.comgehealthcare.com This structure combines a macrocyclic framework, which provides kinetic stability, with ionicity that contributes to thermodynamic stability, thereby minimizing the potential for gadolinium release. genericcontrastagents.comgehealthcare.com

Dissociation Studies in Human Serum and Other Biological Fluids

In vitro studies are crucial for inferring the in vivo stability of GBCAs. nih.gov When incubated in human serum at 37°C and a pH of 7.4, gadoterate meglumine demonstrates negligible release of gadolinium (Gd³⁺) ions. nih.govresearchgate.net One study comparing various GBCAs in human serum over 15 days found that macrocyclic agents like this compound were the most stable, with minimal Gd³⁺ release. nih.gov In contrast, linear GBCAs, particularly non-ionic linear agents, showed a significantly higher propensity for dissociation under the same conditions. nih.govresearchgate.neteuropa.eu

The stability of this compound is further highlighted in studies that mimic conditions of renal insufficiency by adding phosphate (B84403) to human serum. Even with elevated phosphate levels, which can accelerate the release of Gd³⁺ from linear GBCAs, this compound remained stable with no measurable gadolinium release. nih.govresearchgate.net This high stability is a key characteristic, as the release of free Gd³⁺ is a primary concern due to its toxicity. nih.gov The process of the gadolinium ion being released from its chelating ligand and replaced by another cation is known as transmetallation. nih.govajnr.orgnih.gov In vitro studies have shown that macrocyclic chelates like this compound have a much slower kinetic rate of decomplexation and transmetallation compared to linear chelates. nih.gov

Table 1: In Vitro Stability of Gadolinium-Based Contrast Agents in Human Serum This table is interactive. You can sort and filter the data.

Agent Type Agent Name Gd³⁺ Release in Human Serum (15 days)
Macrocyclic This compound Negligible
Ionic Linear Gadopentetate Dimeglumine 1.9%
Non-ionic Linear Gadodiamide (B1674392) 20%

Data sourced from studies on GBCA stability in human serum at 37°C and pH 7.4. nih.govresearchgate.net

pH-Dependent Stability Investigations

The stability of gadolinium complexes is significantly dependent on pH. google.com While the pH in the body is generally stable, local variations can occur. The thermodynamic stability of a GBCA is often expressed as the thermodynamic stability constant (log Ktherm) and the conditional stability constant (log Kcond), which is pH-dependent. nih.govfda.gov For gadoterate, the log Ktherm is 25.6 and the log Kcond at a physiological pH of 7.4 is 19.3. nih.govfda.govhres.caguerbet.com

Under acidic conditions, the kinetic inertness of gadoterate is noteworthy. researchgate.net For instance, the dissociation half-life of gadoterate at pH 1.0 and 25°C is greater than 338 hours. guerbet.com This high kinetic stability means the dissociation rate is considerably slower than the agent's elimination rate from the body under normal physiological conditions. genericcontrastagents.com While thermodynamic stability reflects the equilibrium state, kinetic stability, or the speed of dissociation, is critically important for GBCAs given their relatively short residence time in the body. genericcontrastagents.commdpi.com The robust structure of this compound ensures it remains highly stable across a range of pH values, a factor that contributes to its favorable safety profile. google.com

Cellular-Level Interaction Mechanisms (In Vitro/Ex Vivo)

Understanding the interactions of this compound at the cellular level provides insight into its biological fate and potential for long-term retention.

Investigation of Cellular Uptake Pathways (e.g., Macrophages, Fibroblasts)

In vitro studies have explored the uptake of this compound in various cell types. Studies on human dermal fibroblasts have shown that, unlike less stable GBCAs, this compound has minimal effect on fibroblast proliferation and collagen production, except at very high concentrations. researchgate.net This suggests a lower tendency for gadoterate to be taken up by or to stimulate these cells, a finding consistent with its high stability. researchgate.net

Research on macrophages has demonstrated that these immune cells can retain gadolinium after exposure to this compound for at least seven days. researchgate.net The uptake of gadolinium was found to vary between different cell lines in another study. researchgate.net For instance, MCF7 and HEPG2 cancer cell lines showed a higher percentage of uptake compared to others. researchgate.net However, it is important to note that even with this uptake, this compound did not significantly decrease cell survival in the studied cancer cell lines. researchgate.net The mechanism of uptake is thought to involve endosomal internalization. nih.gov

Mechanistic Studies of Intracellular Stability and Degradation

Once inside a cell, the stability of the gadolinium complex remains a crucial factor. Studies have indicated that after internalization, acyclic (linear) GBCAs are degraded much more rapidly within cells compared to macrocyclic chelates like gadoterate. nih.gov

In a study using dorsal root ganglion neurons, this compound demonstrated superior complex stability intracellularly compared to other agents, independent of its concentration. nih.gov This stability minimizes the release of free Gd³⁺ within the cell, which is significant as free gadolinium can interfere with cellular processes like calcium signaling. nih.gov Speciation analysis of the water-soluble fraction from brain tissue in animal models has shown that after administration of gadoterate, the detected gadolinium is still in its intact, chelated form even after five months. researchgate.net In contrast, for linear GBCAs, a portion of the gadolinium was found bound to soluble macromolecules, indicating dissociation of the original complex. researchgate.net

Molecular Interactions with Cellular Components (e.g., Proteins, Collagen)

The interaction of this compound with proteins is generally low. In vitro studies have shown that this compound does not undergo protein binding. fda.govhres.cahres.ca This lack of significant protein interaction is a favorable characteristic, as it reduces the likelihood of the agent being retained in the body through protein binding.

The interaction with collagen, a major component of the extracellular matrix, has also been investigated. One study examining the interaction of several macrocyclic GBCAs with bovine Type I collagen found that while the affinity of the agents to collagen was similar, the maximum amount of adsorbed gadolinium complex was highest for this compound, followed by gadobutrol (B1674391) and then gadoteridol (B1662839). x-mol.netresearchgate.netrsc.org However, another study using Taylor Dispersion Analysis and Frontal Analysis Continuous Capillary Electrophoresis reported no significant interactions between several GBCAs, including this compound, and either ground collagen or its soluble fraction at a physiological pH of 7.4. mdpi.com The presence of human serum albumin has been shown to have no significant effect on the proton relaxivity of this compound, unlike some other GBCAs. researchgate.net

Competition with Endogenous Ions at the Cellular Level (e.g., Gd(III) vs. Ca(II))

The toxicity of free, unchelated gadolinium (Gd³⁺) is a significant concern in the development and use of gadolinium-based contrast agents (GBCAs). A primary mechanism of this toxicity stems from the competition between the Gd³⁺ ion and endogenous cations, most notably calcium (Ca²⁺). The trivalent gadolinium ion has an ionic radius (approximately 0.99 Å) that is very similar to that of the divalent calcium ion (Ca²⁺). google.com This resemblance allows Gd³⁺ to interact with and potentially block calcium channels and compete with Ca²⁺ for binding sites on various enzymes and proteins that are critical for cellular processes. nih.goveuropa.eu When Gd³⁺ displaces Ca²⁺ in these biological pathways, it can disrupt normal physiological functions. google.comnih.gov

To mitigate this inherent toxicity, the Gd³⁺ ion is bound to a chelating ligand. The stability of this resulting complex is paramount to preventing the release of free Gd³⁺ in vivo. This release can occur through a process known as transmetallation, where endogenous cations such as zinc (Zn²⁺), copper (Cu²⁺), iron (Fe³⁺), or Ca²⁺ displace the Gd³⁺ from its ligand. appliedradiology.comnih.govdovepress.com

This compound is a macrocyclic, ionic GBCA. Its structure, where the Gd³⁺ ion is caged within the pre-organized cavity of the DOTA ligand, confers very high stability. dovepress.comresearchgate.net In vitro and in vivo studies consistently demonstrate that macrocyclic agents like this compound are significantly more stable and less prone to transmetallation compared to their linear counterparts. nih.govdovepress.comresearchgate.net This high kinetic and thermodynamic stability minimizes the release of free Gd³⁺, thereby reducing its potential to interfere with calcium homeostasis. nih.gov

Studies comparing different GBCAs have highlighted the superior stability of this compound. For instance, research on sensory neurons showed that this compound had no significant impact on intracellular calcium levels, whereas other GBCAs, particularly linear agents, caused a notable decrease. researchgate.net Similarly, another study found that gadodiamide, a linear agent, disrupted Ca²⁺ signaling in neuronal cells, an effect not observed with this compound. researchgate.net This superior stability profile is a key factor in its safety, as it ensures the Gd³⁺ ion remains securely bound to the ligand, preventing it from competing with essential endogenous ions like calcium at the cellular level. nih.govresearchgate.net

Biophysical Characterization in Phantom and Tissue Models

Relaxivity Measurements in Different Phantom Environments (e.g., varying viscosity, temperature)

The efficacy of a T1-weighted contrast agent is determined by its relaxivity (r1), which is a measure of its ability to shorten the T1 relaxation time of surrounding water protons. This property is not fixed; it is influenced by several environmental and physical factors, including the magnetic field strength of the MRI scanner, the temperature, and the composition of the medium (e.g., water, plasma, or whole blood). mriquestions.com

The relaxivity of this compound has been characterized in various phantom studies under clinically relevant conditions. Measurements are typically performed at a physiological temperature of 37°C. nih.govuzh.ch Studies comparing gadoterate with other macrocyclic agents in human plasma and blood show that its relaxivity is dependent on the magnetic field strength. For instance, in human plasma at 37°C, the r1 relaxivity of gadoterate was measured to be 3.32 L/(mmol·s) at 1.5 T, 3.00 L/(mmol·s) at 3 T, and 2.84 L/(mmol·s) at 7 T, demonstrating a decrease in relaxivity as the field strength increases. nih.govnih.gov This trend is a known characteristic of GBCAs. mriquestions.com

When measured in different media, the relaxivity values also change. In human blood at 3T and 37°C, the r1 relaxivity of gadoterate was 2.72 L/(mmol·s), slightly lower than the value of 3.00 L/(mmol·s) observed in human plasma at the same field strength. nih.govnih.gov These differences underscore the importance of the biophysical environment on the performance of the contrast agent.

Magnetic Field Strength (T)MediumTemperature (°C)r1 Relaxivity (L/mmol·s)Source(s)
1.5Human Plasma373.32 ± 0.13 nih.govnih.gov
3.0Human Plasma373.00 ± 0.13 nih.govnih.gov
7.0Human Plasma372.84 ± 0.09 nih.govnih.gov
3.0Human Blood372.72 ± 0.17 nih.govnih.gov
1.5Bovine BloodNot Specified2.9 plos.org
0.47Water373.6 ± 0.1 mriquestions.com
1.5Water373.5 ± 0.1 mriquestions.com

This table presents r1 relaxivity values for this compound under various experimental conditions as reported in preclinical phantom studies.

The water exchange rate between the gadolinium coordination sphere and the bulk solvent is another critical parameter influencing relaxivity. For this compound, the relaxivity is stable across a wide pH range (from 1 to 10), indicating its robust performance under varying physiological conditions. umons.ac.be

Assessment of Water Exchange Rates Across Biological Barriers in Ex Vivo/Animal Models

The ability of a gadolinium-based contrast agent to cross biological barriers, such as the blood-brain barrier (BBB) or the blood-cerebrospinal fluid barrier, is fundamental to its diagnostic utility. nih.gov While direct measurement of the water exchange rate across these complex biological structures is technically challenging, preclinical studies in animal models provide crucial insights into the permeability and behavior of this compound.

In healthy animals with an intact BBB, the passage of GBCAs into the brain parenchyma is extremely limited. However, in disease models where the BBB is compromised, such as in glioblastoma or ischemic stroke, the agent can extravasate into the interstitial space. nih.govoup.com Studies in mouse models of glioblastoma, which causes increasing BBB permeability, and middle cerebral artery occlusion (MCAO), which leads to a transient BBB disturbance, utilize this compound to visualize and assess the extent of barrier disruption. nih.govresearchgate.net

The high stability of the this compound chelate is a key factor in these assessments. Because it is less likely to release free gadolinium, its presence and signal enhancement in tissues are reliably attributed to the intact chelate crossing the compromised barrier. nih.gov Preclinical long-term studies have shown that for macrocyclic GBCAs like gadoterate, only traces of the intact chelated gadolinium are found in the brain, and these are cleared over time. springermedizin.de This clearance suggests that the agent, once it has crossed a disrupted barrier, can be effectively removed from the brain tissue, likely via pathways such as the glymphatic system. nih.gov This contrasts with less stable linear agents, which show greater retention due to dechelation and subsequent binding of Gd³⁺ to tissue components. springermedizin.denih.gov

Ex Vivo Biodistribution and Speciation Analysis in Animal Tissues (Focus on Chemical Form)

Following administration, understanding both the location and, crucially, the chemical form of retained gadolinium in tissues is vital. Ex vivo studies in animal models, primarily rats, have provided detailed analyses of the biodistribution and speciation of gadolinium after administration of this compound. These studies overwhelmingly demonstrate that the chemical stability of the agent dictates the nature of the retained gadolinium. rsna.orgnih.gov

Speciation analysis, which identifies the specific chemical compounds present, is often performed using techniques like inductively coupled plasma mass spectrometry (ICP-MS) coupled with chromatographic separation methods such as size-exclusion chromatography (SEC-ICP-MS). rsna.orgnih.govnih.gov These methods can distinguish between the intact GBCA, dissociated Gd³⁺ that has bound to macromolecules, and insoluble gadolinium species. nih.govnih.gov

In comparative studies, rats administered the macrocyclic this compound show significantly lower levels of gadolinium retention in the brain compared to those given linear agents like gadodiamide. rsna.orgnih.govnih.gov For example, in one study, the gadolinium concentration in the deep cerebellar nuclei (DCN) of rats four months after the last injection was approximately 100 times lower for gadoterate (0.25 nmol/g) than for gadodiamide (24.3 nmol/g). nih.govnih.gov

Critically, the chemical form of the retained gadolinium differs starkly between agent classes. For this compound, the vast majority of the gadolinium recovered from brain tissue is in the water-soluble fraction and exists as the original, intact chelate. nih.govnih.govresearchgate.net In contrast, after administration of linear agents, a large portion of the retained gadolinium is found in insoluble forms or bound to high-molecular-weight proteins, indicating that dechelation (transmetallation) has occurred. nih.govnih.govnih.gov After repeated injections of gadoterate, only traces of the intact chelate were observed, which underwent time-dependent clearance. rsna.org This confirms that the high stability of the gadoterate complex is maintained in vivo, preventing the release of free Gd³⁺ and its subsequent deposition in tissues. springermedizin.denih.gov

TissueThis compound (nmol/g)Gadodiamide (nmol/g)Time Point Post-InjectionSource(s)
Deep Cerebellar Nuclei (Pooled)0.2524.34 Months nih.govnih.gov
Cerebellum (Mean)~0.004~0.19312 Months rsna.org
CerebellumTraces of GdHigher concentrations3 and 24 days nih.gov

This table compares the concentration of gadolinium found in the brain tissue of rats following repeated administration of the macrocyclic agent this compound and the linear agent Gadodiamide, as reported in ex vivo studies.

Comparative Studies with Other Gadolinium Chelates Mechanistic and Physicochemical Focus

Comparative Analysis of Thermodynamic and Kinetic Stability Profiles

The stability of a gadolinium chelate is paramount, as the release of the toxic free gadolinium ion (Gd³⁺) in the body is a significant concern. This stability is characterized by two key parameters: thermodynamic stability and kinetic stability. Thermodynamic stability refers to the equilibrium state between the chelated and unchelated gadolinium, while kinetic stability describes the rate at which the gadolinium ion dissociates from the chelate. genericcontrastagents.com

Gadoterate (B1198928) meglumine (B1676163) (Gd-DOTA) is recognized for its high thermodynamic and kinetic stability. openaccessjournals.com In vitro studies have shown that it possesses the highest thermodynamic stability constant (log Ktherm = 25.8) and conditional stability constant (log Kcond = 18.8 at pH 7.4) among commercially available GBCAs. openaccessjournals.comnih.gov Kinetic stability, which is often considered more clinically relevant, indicates the rate of dissociation. For gadoterate meglumine, the dissociation half-life is exceptionally long, even under acidic conditions. nih.gov For instance, in a pH 1 environment, the half-life for gadolinium to dissociate from this compound is up to one month, compared to just 35 seconds for a non-ionic linear agent like gadodiamide (B1674392). nih.gov

Gadolinium ChelateChelate TypeThermodynamic Stability (log Ktherm)Conditional Stability (log Kcond at pH 7.4)
This compound (Gd-DOTA)Ionic Macrocyclic25.818.8
Gadopentetate dimeglumine (Gd-DTPA)Ionic Linear22.118.4
Gadodiamide (Gd-DTPA-BMA)Non-ionic Linear16.916.6
Gadoteridol (B1662839) (Gd-HP-DO3A)Non-ionic Macrocyclic23.817.2
Gadobutrol (B1674391) (Gd-BT-DO3A)Non-ionic Macrocyclic22.8-

This table presents a comparative overview of the stability constants for selected gadolinium chelates. Note that values may vary slightly between different sources.

Relationship between Chelate Structure (Macrocyclic vs. Linear) and Stability

The structural difference between macrocyclic and linear chelates is a primary determinant of their stability. mriquestions.comresearchgate.net

Macrocyclic Chelates: this compound is a macrocyclic agent, meaning the gadolinium ion is encased within a pre-organized, cage-like ligand (DOTA). genericcontrastagents.comappliedradiology.com This structure provides a strong and rigid binding to the Gd³⁺ ion. mriquestions.com For the gadolinium ion to be released, several coordination bonds must break simultaneously, a process that is energetically unfavorable and thus slow. mriquestions.com This inherent structural integrity contributes to the high kinetic inertness of macrocyclic agents like this compound. researchgate.net

Linear Chelates: In contrast, linear chelates consist of flexible, open-chain ligands that wrap around the gadolinium ion. mriquestions.com This open structure offers weaker protection, and the gadolinium ion can dissociate through a sequential breaking of bonds, which occurs more readily. mriquestions.com Consequently, linear GBCAs generally exhibit lower kinetic stability compared to their macrocyclic counterparts. mriquestions.comnih.gov

The distinction in stability is further influenced by the ionic or non-ionic nature of the chelate. Ionic agents, like this compound, form stronger bonds between the negatively charged carboxyl groups of the ligand and the positively charged gadolinium ion compared to the bonds in non-ionic agents. genericcontrastagents.commriquestions.com This contributes to the superior stability of ionic-macrocyclic chelates. mriquestions.com

Comparison of Relaxivity Parameters and Underlying Mechanisms

The efficacy of a T1 contrast agent is defined by its relaxivity (r1), which is the measure of the increase in the longitudinal relaxation rate of water protons per unit concentration of the contrast agent. nih.govmriquestions.com Several factors influence relaxivity, including the number of inner-sphere water molecules, the rate of water exchange, and the rotational dynamics of the complex. nih.gov

This compound has a T1 relaxivity in human plasma at 37°C and 1.5T in the range of 3.4–3.8 L·mmol⁻¹·s⁻¹. nih.gov While this is comparable to some other GBCAs, it is lower than that of agents like gadobutrol, which has a higher r1 range of 4.9–5.5 L·mmol⁻¹·s⁻¹ under similar conditions. nih.govnih.gov Despite these differences in relaxivity, studies have not consistently demonstrated a significant clinical advantage of one over the other in certain applications like brain tumor imaging. nih.gov

Gadolinium ChelateT1 Relaxivity (r1) in human plasma at 1.5T, 37°C (L·mmol⁻¹·s⁻¹)
This compound3.32 ± 0.13
Gadobutrol4.78 ± 0.12
Gadoteridol3.80 ± 0.10

This table shows a comparison of T1 relaxivities for macrocyclic GBCAs. Data is from a specific study and may differ from other reported values. nih.gov

Differences in Inner-Sphere Hydration Number and Water Exchange Dynamics

The relaxivity of a GBCA is directly proportional to the number of water molecules coordinated in the inner sphere of the gadolinium ion (the hydration number, q). nih.gov Most clinically approved GBCAs, including this compound, are monohydrated (q=1), meaning a single water molecule is directly bound to the gadolinium ion. nih.govnih.gov

The rate at which this inner-sphere water molecule exchanges with bulk water (kex) is another critical factor. nih.gov For optimal relaxivity, this exchange must be rapid. While the water exchange rate for the free Gd³⁺ ion is extremely fast, chelation slows this process. nih.gov The structure of the chelate influences this exchange rate. For example, substituting carboxylate groups with amide groups in DOTA-based chelates can significantly slow the water exchange rate. nih.gov this compound and other macrocyclic agents like gadoteridol and gadobutrol have very similar and rapid water exchange correlation times (τm), which is the inverse of the exchange rate (τm = 1/kex). nih.gov

Impact of Molecular Size and Rotational Correlation Times on Relaxivity

The rotational correlation time (τR), which describes the rate of molecular tumbling, also significantly impacts relaxivity. nih.gov Slower tumbling (longer τR) generally leads to higher relaxivity. nih.gov This can be achieved by increasing the molecular size of the agent or by its binding to larger structures like proteins. nih.gov

This compound, gadobutrol, and gadoteridol are all small molecules with similar molecular weights and, consequently, similar rotational correlation times. nih.gov The observed differences in their relaxivities are therefore not primarily due to this factor. Instead, variations in relaxivity among these macrocyclic agents have been attributed to differences in the second-sphere water molecules and potential intramolecular hydrogen bonding that could affect the motion of the inner-sphere water molecule. nih.gov

Differential Interaction with Biological Components (In Vitro/Ex Vivo)

The interaction of GBCAs with biological components like cells can influence their distribution and potential for long-term retention.

Comparative Cellular Uptake and Intracellular Fate

Recent studies have investigated the uptake of GBCAs by blood cells. Ex vivo and in vivo studies have shown that this compound can be taken up by white blood cells (WBCs), with intracellular concentrations estimated to be in the micromolar range. researchgate.net However, no significant uptake into erythrocytes was detected. researchgate.net The distribution of gadolinium uptake among WBCs in patients was found to be inhomogeneous. researchgate.net

When comparing macrocyclic and linear agents, in vitro studies using fibroblasts and macrophages have indicated that linear GBCAs are degraded more rapidly within cells after endosomal internalization than macrocyclic chelates. mdpi.com This suggests a different intracellular fate, with the more stable macrocyclic structure of this compound being more resistant to intracellular degradation.

Furthermore, studies in rats have shown that repeated administration of linear GBCAs leads to significantly higher gadolinium concentrations in the cerebellum compared to the macrocyclic agent this compound. researchgate.net The gadolinium levels after this compound administration were not significantly different from saline controls, highlighting the impact of chelate structure on tissue deposition. researchgate.net

Comparative Binding to Macromolecules (e.g., Collagen, Proteins)

The interaction between gadolinium-based contrast agents (GBCAs) and endogenous macromolecules is a critical factor influencing their in vivo behavior and retention profiles. This compound exhibits distinct characteristics in this regard, particularly when compared to linear chelates.

In vitro studies have consistently shown that this compound does not undergo protein binding. drugbank.comhres.cafda.gov This lack of protein interaction is a hallmark of its class. In stark contrast, studies comparing this compound with the linear GBCA gadodiamide have demonstrated significant differences in macromolecular binding within biological tissues. A key rodent study revealed that after repeated injections, no binding of gadoterate to brain macromolecules was detectable at any point. rsna.orgresearchgate.net Conversely, with gadodiamide, the fraction of gadolinium bound to soluble macromolecules in the cerebellum was substantial, increasing from 78% of the soluble gadolinium at one month to 95% at 12 months. rsna.org This suggests that the less stable linear chelate is more prone to interacting with or forming complexes with proteins and other large biomolecules in the brain. rsna.orgnih.gov

The interaction with collagen, a primary component of the extracellular matrix in tissues like skin, has also been a subject of investigation. Research on the interaction of various macrocyclic GBCAs with bovine Type I collagen indicated that while the binding affinity was similar among the tested agents (this compound, gadobutrol, and gadoteridol), the maximum amount of the gadolinium complex that adsorbed to the collagen varied. researchgate.net this compound showed the highest maximum adsorbed amount, followed by gadobutrol and then gadoteridol. researchgate.netmdpi.com

Despite this finding in isolated collagen studies, research in more complex biological systems highlights the superior stability of gadoterate in preventing gadolinium deposition. Studies on rat skin, a collagen-rich tissue, found that the administration of the linear agent gadodiamide resulted in gadolinium encrustation on collagen fibers, a phenomenon not observed with gadoteric acid (the chelate in this compound). amegroups.orgnih.gov Luminescence studies have also shown that free lanthanide ions can bind directly to collagen. amegroups.orgnih.gov This suggests that the observed deposits with less stable agents are likely a result of dechelation, where the released gadolinium ion subsequently binds to tissue components, rather than the intact chelate binding. amegroups.org

Distinctive Features and Academic Relevance of this compound's Physicochemical Profile

The physicochemical profile of this compound is fundamental to its behavior and is a cornerstone of its academic and research relevance. Its most distinctive feature is its chemical structure: it is a macrocyclic and ionic GBCA. fresenius-kabi.comappliedradiology.com The gadolinium ion (Gd³⁺) is caged within the cavity of the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) ligand, providing a robust structural framework. drugbank.comopenaccessjournals.comservice.gov.uk This combination of a macrocyclic structure with an ionic charge results in exceptionally high stability, both thermodynamic and kinetic. genericcontrastagents.comresearchgate.net

Thermodynamic stability refers to the condition at equilibrium and indicates how much free Gd³⁺ is present once the balance between dissociation and association is reached. genericcontrastagents.comnih.gov this compound possesses one of the highest thermodynamic stability constants among all approved GBCAs, with a log Ktherm value of 25.6 and a conditional stability constant (log Kcond at pH 7.4) of 19.3. fda.govnih.gov

Kinetic stability , or kinetic inertness, describes the rate at which the Gd³⁺ ion dissociates from the chelate. genericcontrastagents.comhighwire.org A slow dissociation rate is critical, as the agent is typically eliminated from the body before significant dechelation can occur. This compound exhibits very high kinetic stability. Under harsh acidic conditions (pH 1.2 at 37°C), designed to challenge the chelate's integrity, its dissociation half-life is approximately 4 days. guerbet.comresearchgate.net This is substantially longer than for other macrocyclic agents like gadobutrol (18 hours) and gadoteridol (4 hours), and vastly greater than for linear agents like gadodiamide, which dissociates in under 5 seconds under the same conditions. guerbet.comresearchgate.net

The academic relevance of this high stability is profound. It minimizes the in vivo release of the toxic free Gd³⁺ ion, which can otherwise compete with calcium ions (Ca²⁺) in biological systems or form insoluble precipitates like gadolinium phosphate (B84403). researchgate.netnih.gov Consequently, this compound serves as a crucial benchmark in comparative research. highwire.org Studies investigating the mechanisms of gadolinium retention in tissues such as the brain and skin consistently use this compound as the reference standard for a highly stable, low-retention macrocyclic agent, against which less stable linear agents are compared. rsna.orgamegroups.orgnih.goveuropa.eu This high stability is considered the primary reason for the markedly lower gadolinium deposition observed with this compound compared to linear GBCAs. highwire.orgresearchgate.net

Emerging Research Directions and Future Perspectives in Gadoterate Meglumine Science

Design of Next-Generation Gadoterate (B1198928) Derivatives with Tuned Physicochemical Properties

The core structure of gadoterate, a gadolinium ion chelated by the macrocyclic ligand DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is a versatile platform for chemical modification. drugbank.comnih.gov Research is focused on tuning the physicochemical properties of this complex to create derivatives with superior performance for specific research applications.

A primary goal in the development of new contrast agents is to increase relaxivity—the measure of a compound's ability to enhance the relaxation rates of water protons. nih.govresearchgate.net Higher relaxivity could allow for reduced gadolinium dosage or lead to improved lesion enhancement and characterization. researchgate.netnih.govnih.gov The development of next-generation agents with substantially improved relaxivity, potentially a twofold increase over existing GBCAs, is considered an achievable and critical goal. researchgate.netnih.govunibe.ch

Several strategies are being employed to achieve this. One approach involves modifying the structure of the chelate to optimize the water exchange rate and the rotational motion of the molecule. researchgate.net Recently developed agents exemplify this progress. For instance, Gadopiclenol, a macrocyclic GBCA, was designed to have a T1 relaxivity two to three times greater than that of current agents like gadoterate meglumine (B1676163) while maintaining high stability. researchgate.netnih.gov Another example is Gadoquatrane, a tetrameric, gadolinium-based agent that also exhibits high relaxation and stability. nih.gov These developments highlight a clear trend towards creating more efficient agents based on the stable macrocyclic chelate design. researchgate.netnih.gov

Table 1: Comparative r1 Relaxivities of Gadoterate Meglumine and Next-Generation GBCAs Relaxivity measured in human plasma at 37°C.

Compoundr1 Relaxivity at 1.5 T (mM⁻¹s⁻¹)r1 Relaxivity at 3 T (mM⁻¹s⁻¹)
This compound3.63.5
Gadopiclenol12.811.6

Source: researchgate.net

Beyond general enhancement, research is focused on creating "smart" or "activatable" probes using the gadoterate structure as a foundation. patsnap.com These probes are designed to change their relaxivity in response to specific biological stimuli, such as pH, enzyme activity, or redox state. patsnap.comnih.gov This allows for the imaging of physiological processes at the molecular level. nih.gov

One innovative approach involves conjugating this compound to nanocarriers, such as dendrimers, to create targeted imaging agents. mums.ac.ir For example, a nano-sized anionic linear globular dendrimer conjugated with this compound has been synthesized. mums.ac.ir This nano-formulation demonstrated the ability to enter cancer cells, potentially serving as a theranostic agent for both targeted imaging and therapeutic purposes. mums.ac.ir Such research opens the door to designing gadoterate-based derivatives for specific disease tracking and molecular imaging, moving beyond purely anatomical visualization. nih.govmums.ac.ir

Integration of this compound into Advanced Imaging Modalities for Basic Biological Research (e.g., Cell Tracking in vitro, Advanced Spectroscopy)

The utility of this compound is expanding into advanced, research-focused imaging modalities. Its high stability makes the core Gd-DOTA complex a suitable paramagnetic agent for in-vitro and cellular-level studies. mdpi.com

In the field of advanced spectroscopy, Gd-DOTA is being used as a contrast agent for cellular NMR spectroscopy. mdpi.com In these applications, the agent remains in the extracellular space and its paramagnetic effect on water protons provides information about cell lysis and membrane permeability without needing to enter the cell. mdpi.com Studies have shown that Gd-DOTA is more suitable than free gadolinium ions for these purposes due to its lower cytotoxicity and stable paramagnetic effect over extended periods. mdpi.com

Furthermore, the development of gadoterate derivatives is contributing to the field of in-vitro cell tracking. nih.govresearchgate.net By attaching the gadoterate complex to larger molecules or nanoparticles, researchers can create probes to label and track cells using magnetic resonance. mums.ac.ir For instance, the gadoterate-dendrimer conjugate previously mentioned was studied for its cellular uptake, demonstrating a potential application in tracking the delivery of the nanoparticle to specific cell populations. mums.ac.ir

Elucidating Fundamental Chemical Biology Interactions Beyond Established Paradigms

A significant area of emerging research involves understanding the subtle interactions between this compound and biological components beyond the simple relaxation of bulk water protons. This includes investigating its interactions with abundant biopolymers like collagen. mdpi.comresearchgate.net Studies using techniques like ultrafiltration and dialysis have explored the binding affinity of various macrocyclic GBCAs, including this compound, to type I collagen. researchgate.net While the affinity of different macrocyclic agents to collagen was found to be similar, the maximum amount that could be adsorbed varied, with this compound showing a higher capacity than gadoteridol (B1662839). researchgate.net

Understanding these interactions is crucial as it may relate to the long-term retention of gadolinium in the body. rsna.org The chemical form of retained gadolinium is a key area of investigation. rsna.orgroyalsocietypublishing.org Preclinical studies comparing macrocyclic agents like this compound with linear agents have shown that after repeated administration of gadoterate, only traces of the intact chelate were observed, with time-dependent clearance. rsna.org This contrasts with linear agents, where a larger portion of gadolinium was retained, with some evidence of binding to macromolecules. rsna.org This reinforces the importance of the high kinetic and thermodynamic stability of the macrocyclic structure of gadoterate in minimizing dechelation and interaction with biological macromolecules. drugbank.comroyalsocietypublishing.org

Methodological Advancements in Computational and Analytical Techniques for Gadoterate Characterization

Progress in understanding this compound is intrinsically linked to advancements in the analytical and computational tools used to study it. The development of highly sensitive analytical methods is essential for detecting and speciating gadolinium in biological samples. rsna.org

Inductively coupled plasma mass spectrometry (ICP-MS) is a key technique used for the precise quantification of total gadolinium in tissues. rsna.orgeurjchem.com To study the chemical form of the retained metal, ICP-MS is often coupled with separation techniques like size exclusion chromatography (SEC) or hydrophilic interaction liquid chromatography (HILIC). rsna.org This combination allows researchers to distinguish between the intact gadoterate chelate and gadolinium that may have been released or bound to macromolecules. rsna.org

Other novel analytical methods are being employed to study the interactions of GBCAs with biomolecules. Taylor Dispersion Analysis (TDA) and Frontal Analysis Continuous Capillary Electrophoresis (FACCE) are advanced techniques being used to investigate the interactions between GBCAs like this compound and biopolymers such as type I collagen under physiological conditions. mdpi.com These sophisticated methods provide deeper insights into the binding affinities and kinetics that govern the behavior of gadoterate in complex biological environments. mdpi.com

Table 2: Advanced Analytical Techniques for Gadoterate Characterization

TechniqueApplicationInformation Gained
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)Quantification of total gadolinium in biological samples.Provides precise concentration of elemental gadolinium. eurjchem.com
Size Exclusion Chromatography coupled to ICP-MS (SEC-ICP-MS)Speciation of gadolinium forms in tissue extracts.Differentiates intact chelate from gadolinium bound to macromolecules of different sizes. rsna.org
Taylor Dispersion Analysis (TDA)Studying interactions with biopolymers.Measures diffusion coefficients to characterize binding between GBCAs and molecules like collagen. mdpi.com
Frontal Analysis Continuous Capillary Electrophoresis (FACCE)Characterizing binding to biopolymers.Determines binding parameters for GBCA-collagen interactions. mdpi.com

Q & A

Q. What are the molecular structure and stability characteristics of gadoterate meglumine, and how do they influence its clinical utility?

this compound is a cyclic, macrocyclic gadolinium-based contrast agent (GBCA) with high thermodynamic stability, reducing the risk of gadolinium dissociation compared to linear agents. Its stability arises from the rigid cyclic chelate structure, which minimizes transmetallation and free gadolinium release, particularly in patients with renal impairment. This structural integrity is critical for safety, as free gadolinium is associated with nephrogenic systemic fibrosis (NSF) .

Q. What are the standard dosing protocols for this compound in preclinical and clinical imaging studies?

The recommended clinical dose is 0.1 mmol/kg body weight, administered intravenously at 2 mL/s. Preclinical studies in animal models (e.g., rats, rabbits) often use doses scaled to body surface area (BSA), such as 2–16 times the human equivalent dose for reproductive toxicity assessments. Dose adjustments in pediatric or renally impaired populations require pharmacokinetic modeling to account for glomerular filtration rate (GFR) variability .

Q. How are safety and tolerability parameters assessed in this compound studies?

Safety assessments include monitoring acute adverse events (e.g., injection site pain, nausea), long-term NSF risk via renal function markers (e.g., serum creatinine, eGFR), and gadolinium retention in tissues using mass spectrometry. Animal studies evaluate local tolerance (e.g., perivenous irritation in rabbits) and systemic toxicity across developmental stages .

Advanced Research Questions

Q. What methodological frameworks are used to compare this compound with other GBCAs in clinical trials?

Double-blind, randomized, intraindividual crossover designs are optimal for head-to-head comparisons. For example, the REMIND study (N=279) compared this compound and gadobutrol by administering both agents to the same patient in randomized sequences. Primary endpoints included lesion visualization scores (border delineation, internal morphology) and contrast enhancement rates, analyzed using noninferiority margins (e.g., -10% threshold) .

Q. How can researchers resolve contradictions between this compound’s molecular stability and empirical efficacy data?

While this compound’s cyclic structure suggests superior stability, clinical studies (e.g., breast fibroadenoma imaging) found no significant difference in enhancement rates compared to linear agents. Researchers must account for variables like imaging protocols (e.g., T1-weighted sequences), lesion vascularity, and sample size. Statistical methods such as Kruskal-Wallis tests for nonparametric data or ANOVA for signal intensity comparisons are critical for reconciling structural hypotheses with clinical outcomes .

Q. What pharmacokinetic (PK) models are employed to study this compound in pediatric populations?

Population PK models with covariates (e.g., body weight, eGFR) are used to estimate clearance and half-life in neonates and infants. A study in patients aged <2 years (N=45) showed a mean elimination half-life of 1.47 hours, with clearance (0.16 L/h/kg) comparable to adults. GFR-adjusted dosing is essential due to immature renal function in neonates .

Q. How should researchers design studies to evaluate this compound’s long-term safety in vulnerable populations?

Longitudinal cohort studies with follow-up periods ≥5 years are recommended. Key endpoints include NSF incidence, gadolinium deposition in the brain (quantified via MRI signal hyperintensity in dentate nucleus), and renal function decline. Preclinical juvenile animal models (e.g., neonatal rats) provide toxicity data on growth and sexual maturation .

Q. What statistical methods are used to analyze contrast enhancement variability in this compound studies?

Maximum contrast enhancement rate (MCER) and signal-to-noise ratio (SNR) are analyzed using mixed-effects models to account for intra-patient variability. Noninferiority testing with 95% confidence intervals (e.g., -10% margin) is standard for crossover trials. Sensitivity analyses adjust for confounders like lesion size and magnetic field strength (1.5T vs. 3T) .

Methodological Considerations

  • Comparative Studies : Use crossover designs to control inter-patient variability and ensure blinding to minimize bias .
  • Pediatric Research : Employ population PK models and adjust for eGFR to account for developmental physiology .
  • Safety Monitoring : Combine histopathology (animal models) with long-term clinical surveillance for NSF and gadolinium retention .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.